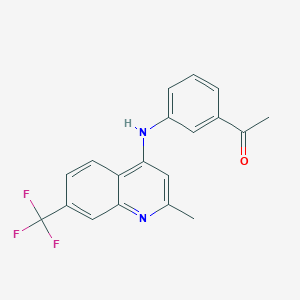

![molecular formula C20H24N2O3 B2685883 [2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine CAS No. 103211-41-2](/img/structure/B2685883.png)

[2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “[2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine” is a derivative of indole, which is a heterocyclic compound . Indoles are widely distributed in the natural environment and can be produced by a variety of bacteria . They are also found in many important molecules like tryptophan, an essential amino acid, and serotonin, a neurotransmitter .

Molecular Structure Analysis

The molecular structure of this compound would be based on the indole backbone, which consists of a benzene ring fused to a pyrrole ring . The ethyl group and the (3,4,5-trimethoxy-benzyl)-amine group would be attached to the indole ring .Chemical Reactions Analysis

Indole compounds are known to undergo electrophilic substitution reactions . They can also participate in various other reactions like oxidation, reduction, and coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups attached to the indole ring. Generally, indole compounds are solid at room temperature and have a high melting point .Scientific Research Applications

Antibacterial Activity

The treatment of bacterial diseases remains a challenge due to increasing antibiotic resistance. Researchers have explored the antimicrobial potential of this compound against both Staphylococcus aureus (including methicillin-resistant MRSA) and Mycobacterium tuberculosis. Notably, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) demonstrated a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA .

Anti-Inflammatory Effects

In animal studies, compound 3b showed promising effects in adjuvant-induced arthritic rats. It reduced paw volume, inflammation, and pannus formation in knee joints. Additionally, it downregulated pro-inflammatory gene expression .

Development of Therapeutic Agents

Given its structural features, this compound holds promise for developing new therapeutic agents. The indole ring system, a core component, appears in many biologically active molecules, including pharmaceuticals.

Antiproliferative Activity

Several synthesized derivatives (3c, f, g, k, r, and 3z) displayed significant antiproliferative activities against various cancer cell lines. Notably, indolylquinazolinones 3b, 3e, and 3g preferentially suppressed the growth of rapidly dividing A549 cells compared to non-tumor fibroblasts .

Molecular Docking Studies

Researchers assessed the ability of these compounds to bind long RSH (RelA/SpoT homolog) proteins using mycobacterial and streptococcal (p)ppGpp synthetase structures as models. Such studies provide insights into their potential mechanisms of action .

Fused β-Carboline Formation

A novel base-promoted strategy involving fused β-carboline formation from related precursors has been explored. This cascade reaction leverages ammonium salts as a nitrogen source and demonstrates selectivity control .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of the compound.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . The compound’s interaction with its targets could result in changes at the molecular level, which then translate into its observed biological effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action could result in a range of molecular and cellular effects.

properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-23-18-10-14(11-19(24-2)20(18)25-3)12-21-9-8-15-13-22-17-7-5-4-6-16(15)17/h4-7,10-11,13,21-22H,8-9,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFBXOBIDNOBJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNCCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-8-azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2685805.png)

![ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2685807.png)

![1-(3-Chlorophenyl)-5-[2-(4-chlorophenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2685809.png)

![7-(tert-butyl)-3-(2-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2685811.png)

![N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide](/img/structure/B2685812.png)

![5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B2685813.png)

![N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2685814.png)

![(4-Methylthiadiazol-5-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2685816.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2685819.png)